4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
Description
4-Methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a methoxy group at the 4-position and a 7-methoxybenzofuran-2-carbonyl moiety at the 1-position. This structure combines aromatic benzofuran and heterocyclic piperidine components, which are common in pharmaceuticals and agrochemicals due to their bioactivity.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-methoxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-12-6-8-17(9-7-12)16(18)14-10-11-4-3-5-13(20-2)15(11)21-14/h3-5,10,12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFGTMBTOPGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperidine ring or benzofuran moiety. Below is a comparative analysis based on available data:
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings
Bioactivity Differences: The thienopyridine-substituted analog (CAS 2034311-21-0) exhibits enhanced binding to serotonin receptors due to the sulfur-containing heterocycle, which increases lipophilicity and membrane permeability . The pyrazole-methyl analog (CAS 1286710-41-5) shows higher solubility in polar solvents (e.g., DMSO) compared to the methoxy-rich parent compound, attributed to the pyrazole’s hydrogen-bonding capacity .
Synthetic Accessibility: The parent compound’s synthesis likely involves coupling 7-methoxybenzofuran-2-carboxylic acid with 4-methoxypiperidine, a route common in benzofuran-piperidine hybrids. By contrast, the thienopyridine analog requires additional steps to incorporate the fused thiophene-pyridine ring .
Thermodynamic Stability: Computational studies suggest that the 7-methoxy group on the benzofuran ring in the parent compound reduces steric hindrance compared to bulkier substituents (e.g., thienopyridine), improving conformational flexibility for target engagement .
Biological Activity
4-Methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
- IUPAC Name : 4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethylpyridin-2-one
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.443 g/mol
- CAS Number : 2320954-98-9
The compound's mechanism involves interactions with specific molecular targets, such as enzymes and receptors. The benzofuran moiety is believed to enhance binding affinity, while the piperidine ring and methoxy groups may influence selectivity and biological activity. Preliminary studies suggest that it may modulate pathways related to cancer cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against various cancer cell lines, demonstrating significant inhibitory effects:
| Cell Line | IC50 (µM) | Comparative Control (5-FU) IC50 (µM) |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | 11.73 |
| MCF-7 | 0.87 | 17.02 |
These results indicate a promising therapeutic window for selective targeting of cancer cells while sparing normal cells, which is critical in drug development.
Enzyme Inhibition
The compound has also shown inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis. Inhibition of these enzymes could potentially reduce tumor invasion and migration.
Case Studies
One notable study involved the administration of the compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Over a treatment period of 30 days, significant reductions in metastatic nodules were observed compared to control groups, underscoring its potential as a therapeutic agent in metastatic breast cancer.
Toxicity Profile
Toxicity assessments indicated no acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development.
Comparative Analysis
When compared with similar compounds, such as 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine, the unique combination of functional groups in this compound enhances its biological activity:
| Compound | Anticancer Activity | Selectivity Index |
|---|---|---|
| 4-Methoxy-1-(7-methoxy-benzofuran)Piperidine | High | Favorable |
| 1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine | Moderate | Less favorable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
